molecular formula C17H9F4NO2 B1417484 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 937605-08-8

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B1417484
CAS No.: 937605-08-8
M. Wt: 335.25 g/mol
InChI Key: ZESQWZAZSLQDQP-UHFFFAOYSA-N
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Description

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic organic compound with the molecular formula C17H9F4NO2. It is characterized by the presence of a fluoro-substituted phenyl group and a trifluoromethyl group, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione can be compared with other similar compounds, such as:

    2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indan-1-one: This compound lacks the dione functionality, which may affect its reactivity and biological activity.

    2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indan-1,2-dione:

Properties

IUPAC Name

2-[[2-fluoro-5-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQWZAZSLQDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134848
Record name 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937605-08-8
Record name 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 3
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 4
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 5
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 6
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

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